![molecular formula C25H32N2O2 B2702830 (4-Benzylpiperidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone CAS No. 2034442-56-1](/img/structure/B2702830.png)
(4-Benzylpiperidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Benzylpiperidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone, also known as MDMB-BICA, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indole-derived synthetic cannabinoids and is often used as a reference standard in laboratory experiments.
Scientific Research Applications
- A preliminary study synthesized derivatives combining 4,5-dimethoxy-2-nitrobenzohydrazide and 1-(1-benzylpiperidin-4-yl)ethan-1-one. These compounds were evaluated in silico and in vitro for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes .
- GlyT1 inhibitors are investigated for schizophrenia treatment. Researchers developed a series of new 4-benzoylpiperidine derivatives as GlyT1 inhibitors by bioisosteric replacement and mimicking the pyridine ring of RG1678. These compounds hold potential for regulating GlyT1 activity .
- Benzimidazolone derivatives, including those with piperidine residues, have demonstrated anti-HIV and antitrichinellosis properties. The benzimidazole core structure is prevalent in pharmaceuticals, making these derivatives of interest .
- Piperidine-based benzimidazolone compounds exhibit diverse biological and clinical applications. They have been explored as CNS inhibitors, anti-inflammatory agents, and more .
Antimicrobial Activity
Free Radical Scavenging and Enzyme Inhibition
Glycine Transporter 1 (GlyT1) Inhibition
Anti-HIV and Antitrichinellosis Activities
CNS-Inhibitors and Anti-Inflammatory Agents
Other Pharmacological Activities
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(4-methoxypiperidin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-29-24-13-17-26(18-14-24)23-9-7-22(8-10-23)25(28)27-15-11-21(12-16-27)19-20-5-3-2-4-6-20/h2-10,21,24H,11-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWHDWKUQKMRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.